molecular formula C11H5ClF5NO B1419181 4-Chloro-6-(difluoromethoxy)-2-(trifluoromethyl)quinoline CAS No. 1156276-51-5

4-Chloro-6-(difluoromethoxy)-2-(trifluoromethyl)quinoline

Cat. No. B1419181
M. Wt: 297.61 g/mol
InChI Key: BTMGZTQNDBIWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-6-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C10H5ClF3N . It is typically white in color and comes in the form of a crystalline powder .


Molecular Structure Analysis

The molecular structure of “4-Chloro-6-(trifluoromethyl)quinoline” can be represented by the SMILES notation: FC(F)(F)C1=CC=C2N=CC=C(Cl)C2=C1 .


Physical And Chemical Properties Analysis

“4-Chloro-6-(trifluoromethyl)quinoline” is a crystalline powder with a melting point between 48-55°C . It has a low solubility in water .

Scientific Research Applications

Organic Synthesis and Functionalization

This compound has been studied for its reactivity and as a precursor in the synthesis of various derivatives. For instance, it has been involved in reactions with nitrogen-centered nucleophiles, showcasing the compound's utility in generating new quinoline derivatives with potential biological activity. This highlights the importance of halogenated quinolines in organic synthesis, particularly for introducing amino groups into the benzene ring, which is a key step in the development of many pharmaceutical agents (Safina et al., 2009).

Antimicrobial Applications

The synthesis of 4-Chloro-6-(difluoromethoxy)-2-(trifluoromethyl)quinoline derivatives has been explored for their potential antimicrobial properties. A study described the creation of quinoline derivatives and their evaluation against various microbial strains. Although these specific derivatives did not show significant antimicrobial activity, the research underlines the compound's relevance in the quest for new antimicrobial agents (Bonacorso et al., 2018).

Material Science and Photovoltaic Applications

In material science, derivatives of 4-Chloro-6-(difluoromethoxy)-2-(trifluoromethyl)quinoline have been investigated for their photovoltaic properties. Research into 4H-pyrano[3,2-c]quinoline derivatives has shown that these compounds can be utilized in organic–inorganic photodiode fabrication. The studies reveal the compound's utility in creating devices with rectification behavior and photovoltaic properties, indicating its potential in the development of new types of solar cells (Zeyada et al., 2016).

properties

IUPAC Name

4-chloro-6-(difluoromethoxy)-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF5NO/c12-7-4-9(11(15,16)17)18-8-2-1-5(3-6(7)8)19-10(13)14/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMGZTQNDBIWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)C(=CC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(difluoromethoxy)-2-(trifluoromethyl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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